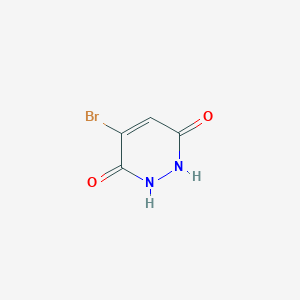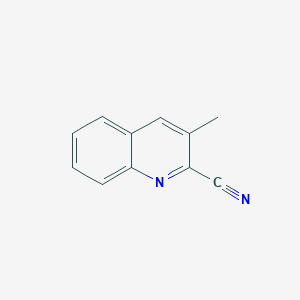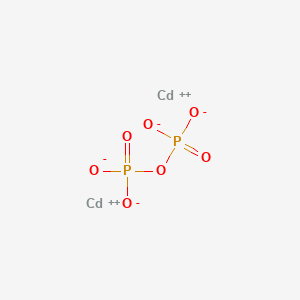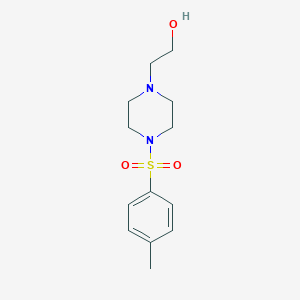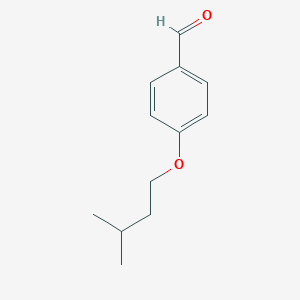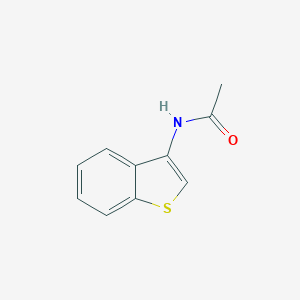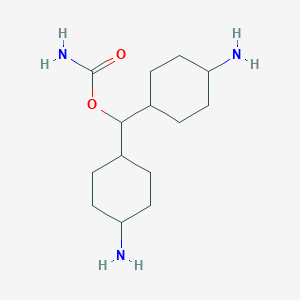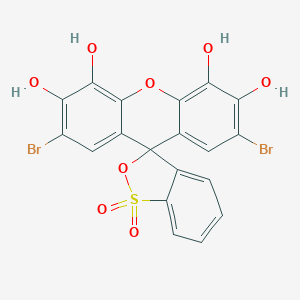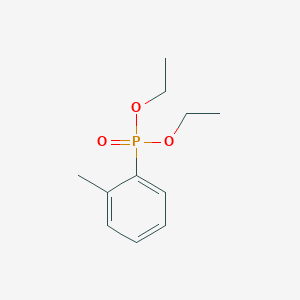![molecular formula C16H18N2 B103244 N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline CAS No. 18150-14-6](/img/structure/B103244.png)
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline, also known as DMPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPPA is a fluorescent ligand that binds to the α7 nicotinic acetylcholine receptor (α7nAChR), a protein that plays a crucial role in various physiological processes. In
Wirkmechanismus
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline binds to the α7nAChR with high affinity and selectivity. The binding of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline to α7nAChR induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The exact mechanism of action of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline on α7nAChR is not fully understood, but it is believed to involve the stabilization of the receptor in an active state.
Biochemische Und Physiologische Effekte
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been shown to have various biochemical and physiological effects on α7nAChR. These effects include the modulation of receptor desensitization and the enhancement of receptor activation. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has also been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. These effects suggest that N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline may have potential therapeutic applications in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has several advantages for lab experiments. It is a highly specific and selective ligand for α7nAChR, which allows for the visualization and quantification of the receptor in living cells and tissues. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline is also a fluorescent ligand, which allows for real-time imaging of the receptor in living cells and tissues. However, N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has some limitations for lab experiments. It is a relatively large molecule, which may limit its penetration into certain tissues and cells. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline also has a relatively short half-life, which may limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in scientific research. One potential direction is the development of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline-based probes for the imaging and quantification of α7nAChR in vivo. Another potential direction is the use of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in the study of the role of α7nAChR in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Finally, the development of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline-based drugs for the treatment of these disorders is also a promising future direction.
Synthesemethoden
The synthesis of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline involves the reaction of 2-bromopyridine with (E)-1-(dimethylamino)-3-(4-(prop-1-en-2-yl)phenyl)prop-2-en-1-one in the presence of a palladium catalyst. This reaction yields N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in high purity and yield. The synthesis of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been well-established and can be easily reproduced in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been used extensively in scientific research as a fluorescent ligand for α7nAChR. The α7nAChR is a protein that is expressed in various tissues and plays a crucial role in various physiological processes, including learning and memory, inflammation, and pain. The binding of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline to α7nAChR allows for the visualization and quantification of the receptor in living cells and tissues. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has also been used to study the pharmacology and physiology of α7nAChR, including its modulation by various drugs and agonists.
Eigenschaften
CAS-Nummer |
18150-14-6 |
|---|---|
Produktname |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline |
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline |
InChI |
InChI=1S/C16H18N2/c1-13(15-8-10-17-11-9-15)12-14-4-6-16(7-5-14)18(2)3/h4-12H,1-3H3/b13-12+ |
InChI-Schlüssel |
HMJPNNRBGBKUNV-OUKQBFOZSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=C(C=C1)N(C)C)/C2=CC=NC=C2 |
SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



